硝基次哌酸

描述

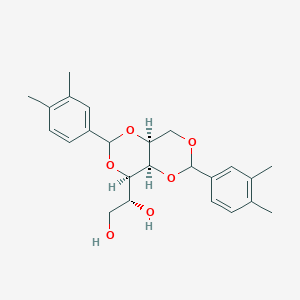

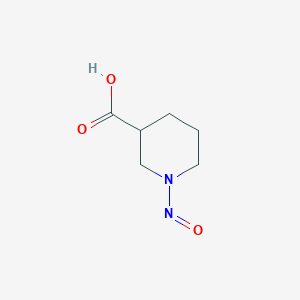

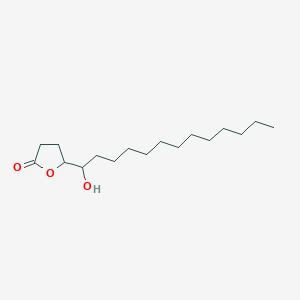

N-nitrosonipecotic acid is a compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is a major urinary metabolite of N-nitrosoguvacoline and N-nitrosoguvacine, which are found in cigarette tobacco . The compound is solid in form and varies in color from white to off-white .

Molecular Structure Analysis

The molecular structure of N-nitrosonipecotic acid is characterized by a nitrogen-oxygen combination located next to a carbon backbone . This unique structure confers the compound a unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and also radical species .

Physical And Chemical Properties Analysis

N-nitrosonipecotic acid has a melting point of 104-108°C and a predicted boiling point of 390.7±35.0 °C . Its density is predicted to be 1.46±0.1 g/cm3 . The compound is slightly soluble in methanol .

科学研究应用

农业中的无损测量

硝基次哌酸可用于近红外 (NIR) 光谱学中,用于测量园艺产品的质量属性。这种技术包括时间和空间分辨光谱等新方法,对于评估蔬菜组织的光吸收和散射特性至关重要,从而促进了便携式系统设计和化学计量学的发展 (Nicolai 等人,2007)。

在植物生理学中的作用

对拟南芥的研究表明,硝基次哌酸作为一氧化氮衍生物,在植物对缺铁的反应中起着重要作用。它作用于生长素的下游,触发根部铁螯合还原酶活性,这是植物在缺铁条件下铁吸收的关键过程 (Chen 等人,2010)。

治疗和临床应用

硝基次哌酸衍生物与其他氮氧化物化合物一样,具有一系列可用于治疗用途的生化相互作用。这些包括对电离辐射的保护、功能性磁共振成像中的探针、癌症治疗、高血压控制以及对缺血/再灌注损伤的保护 (Soule 等人,2007)。

废水管理

在废水系统中,硝基次哌酸衍生物(如游离亚硝酸 (FNA))用于控制腐蚀和异味。它们还有助于更有效地去除氮、减少污泥、回收能量和解决膜污染,显示了它们在增强废水管理方面的潜力 (Duan 等人,2019)。

大气化学

硝基次哌酸在大气化学中发挥着作用,特别是在腐殖酸上氮氧化物的光敏还原形成亚硝酸的过程中。这个过程对最底层对流层的化学和空气污染物的降解有重大影响 (Stemmler 等人,2006)。

未来方向

The complex chemistry of nitroso compounds, including N-nitrosonipecotic acid, continues to be an area of active research . Despite their long history, new reactions and methodologies are still being discovered today due to the diverse reactivity of the nitro group . The importance of nitro chemistry will continue to increase in the future in terms of elaborate synthesis .

属性

IUPAC Name |

1-nitrosopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOAQYQGTQBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984051 | |

| Record name | 1-Nitrosopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosonipecotic acid | |

CAS RN |

65445-62-7 | |

| Record name | N-Nitrosonipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065445627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)